molecular formula C10H12N2O4 B8034245 3-hydroxy-5-nitro-N-(propan-2-yl)benzamide

3-hydroxy-5-nitro-N-(propan-2-yl)benzamide

Cat. No.: B8034245
M. Wt: 224.21 g/mol
InChI Key: RSKHXQGVLLXUIS-UHFFFAOYSA-N
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Description

3-hydroxy-5-nitro-N-(propan-2-yl)benzamide is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of a hydroxyl group, a nitro group, and an isopropyl-substituted amide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-nitro-N-(propan-2-yl)benzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the hydroxyl group. One common method involves the nitration of 3-hydroxybenzamide using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to further reactions to introduce the isopropyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5-nitro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of the nitro group.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 3-nitro-5-oxo-N-(propan-2-yl)benzamide.

    Reduction: Formation of 3-hydroxy-5-amino-N-(propan-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-hydroxy-5-nitro-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-nitro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that modulate its effects.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-5-nitrobenzamide: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.

    3-hydroxy-5-amino-N-(propan-2-yl)benzamide: Similar structure but with an amino group instead of a nitro group, leading to different chemical and biological properties.

    3-hydroxy-5-nitro-N-methylbenzamide: Contains a methyl group instead of an isopropyl group, which may influence its solubility and reactivity.

Uniqueness

3-hydroxy-5-nitro-N-(propan-2-yl)benzamide is unique due to the combination of its functional groups and the isopropyl substitution, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

3-hydroxy-5-nitro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-6(2)11-10(14)7-3-8(12(15)16)5-9(13)4-7/h3-6,13H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKHXQGVLLXUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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